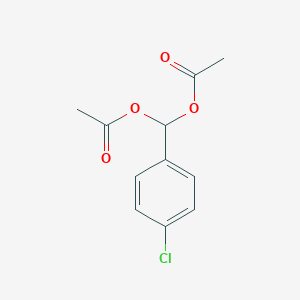![molecular formula C12H13ClN2O3S B261645 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole, also known as CSP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSP is a sulfonylurea-based compound that has been synthesized and studied extensively in recent years.
作用機序
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole has been shown to inhibit the activity of protein kinase B, which is involved in cell survival and growth. It also inhibits the production of reactive oxygen species, which play a role in inflammation and cancer development. 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole has also been shown to activate the AMP-activated protein kinase pathway, which plays a role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It also stimulates insulin secretion and improves glucose tolerance, making it a potential therapeutic agent for diabetes. 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole has been shown to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole has several advantages for lab experiments, including its low toxicity, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole in lab experiments, including its limited solubility in water and potential for off-target effects. Careful consideration should be given to the concentration and duration of 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole treatment in lab experiments.
将来の方向性
There are several future directions for 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole research, including the development of more potent and selective analogs, the investigation of 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole's potential therapeutic applications in other diseases, and the optimization of 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole's pharmacokinetic properties. Additionally, the mechanism of action of 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole should be further elucidated to better understand its potential therapeutic applications.
合成法
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole can be synthesized using various methods, including the reaction of 4-chloro-3-propoxyaniline with sulfonyl chloride, followed by cyclization with hydrazine hydrate and subsequent treatment with sodium hydroxide. Another method involves the reaction of 4-chloro-3-propoxyphenol with sulfonyl chloride, followed by cyclization with hydrazine hydrate and treatment with sodium hydroxide. Both methods result in the formation of 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole, which can be purified and characterized using various analytical techniques.
科学的研究の応用
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and diabetes. In cancer research, 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole has been shown to stimulate insulin secretion and improve glucose tolerance.
特性
製品名 |
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole |
|---|---|
分子式 |
C12H13ClN2O3S |
分子量 |
300.76 g/mol |
IUPAC名 |
1-(4-chloro-3-propoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H13ClN2O3S/c1-2-8-18-12-9-10(4-5-11(12)13)19(16,17)15-7-3-6-14-15/h3-7,9H,2,8H2,1H3 |
InChIキー |
MSQTZGNCOANLGI-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Cl |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)

![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)

![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)

